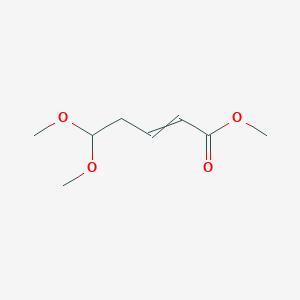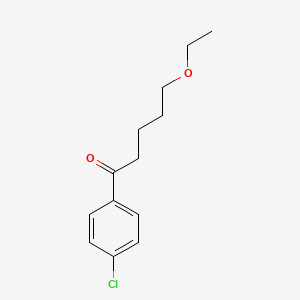
1-(4-Chlorophenyl)-5-ethoxypentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-5-ethoxypentan-1-one is an organic compound characterized by its unique structure, which includes a chlorophenyl group attached to a pentanone backbone with an ethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-5-ethoxypentan-1-one typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by decarboxylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-5-ethoxypentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction with agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide or other strong bases in polar aprotic solvents.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-ethoxypentan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole: Shares the chlorophenyl group but differs in the core structure, leading to different chemical properties and applications.
1-Phenyl-2-(1H-triazol-1-yl)ethanol: Similar in having a phenyl group but contains a triazole ring, which imparts distinct biological activities.
Uniqueness: Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
61719-46-8 |
|---|---|
Molecular Formula |
C13H17ClO2 |
Molecular Weight |
240.72 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-ethoxypentan-1-one |
InChI |
InChI=1S/C13H17ClO2/c1-2-16-10-4-3-5-13(15)11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3 |
InChI Key |
ZNTQOKSIKTZIDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCCC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


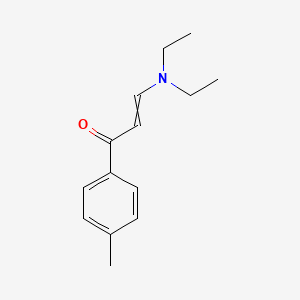
![2-Benzoxazolamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14558315.png)
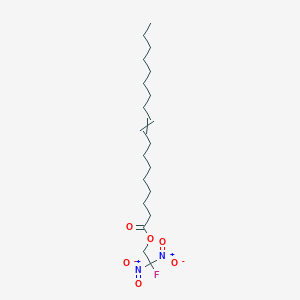
![1-[(Benzenesulfinyl)methyl]-1H-indole](/img/structure/B14558325.png)
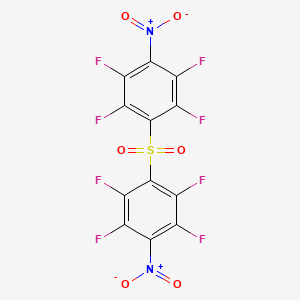

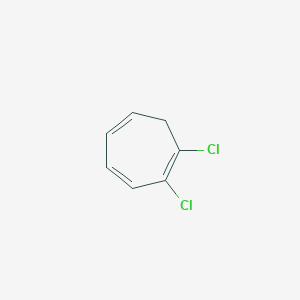
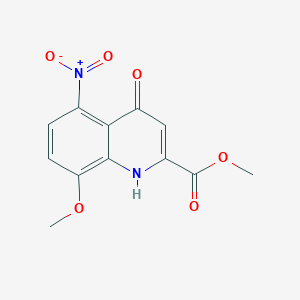
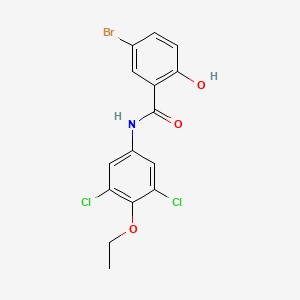
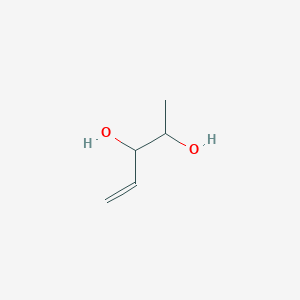
![4-[(4-Ethylphenyl)sulfanyl]aniline](/img/structure/B14558374.png)
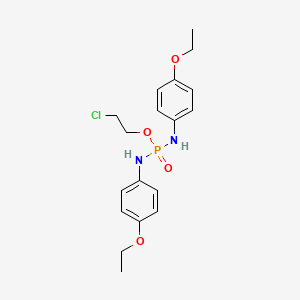
![6-[(4-Chlorophenoxy)methyl]-4-(3-methoxyphenyl)morpholin-2-one](/img/structure/B14558387.png)
